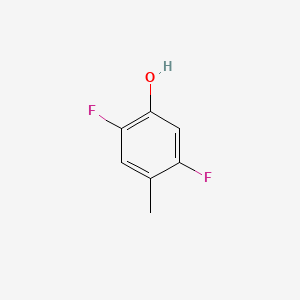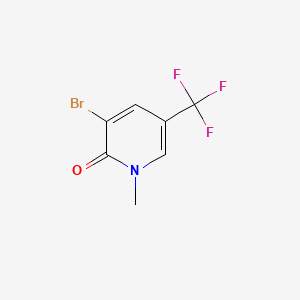
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
説明
“3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one” is a chemical compound with the CAS Number: 1215205-35-8 . It has a molecular weight of 256.02 . The IUPAC name for this compound is 3-bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is at room temperature in an inert atmosphere .科学的研究の応用
Medicinal Chemistry Applications
Brominated pyridine derivatives, including structures similar to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, are foundational in the development of new medicinal compounds. They serve as key intermediates or core structures in the synthesis of bioactive molecules with potential therapeutic applications. For instance, pyridine scaffolds are utilized in designing compounds for treating a wide range of human diseases, owing to their ability to efficiently bind with different enzymes and receptors through numerous weak interactions, thereby eliciting an array of bioactivities. This versatility underscores their significance in drug discovery and the design of new therapeutic agents (Altaf et al., 2015; Abu-Taweel et al., 2022).
Agrochemical Research
Pyridine-based compounds are pivotal in agrochemical research, where they are employed as fungicides, insecticides, herbicides, and pesticides. The discovery and development of new agrochemicals often leverage the unique properties of pyridine derivatives to enhance the efficiency of novel lead compounds, meeting changing market requirements and ensuring agricultural sustainability. The process of intermediate derivatization methods showcases the innovative approaches taken to discover new pyridine-based agrochemicals that are effective in protecting crops from various pests and diseases (Guan et al., 2016).
Environmental and Toxicological Studies
In environmental and toxicological contexts, brominated pyridine derivatives, such as 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, might be investigated for their behavior, fate, and potential toxic effects. Research into these compounds includes examining their presence as contaminants in environmental matrices, their degradation pathways, and their interactions with living organisms. Such studies are crucial for assessing the environmental impact and safety profiles of these chemicals, contributing to the development of regulations and guidelines for their use and disposal (Koch & Sures, 2018).
Safety And Hazards
特性
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCGYBIUAXXLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682421 | |
| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
1215205-35-8 | |
| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

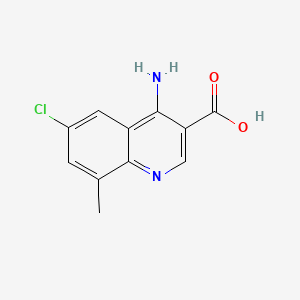
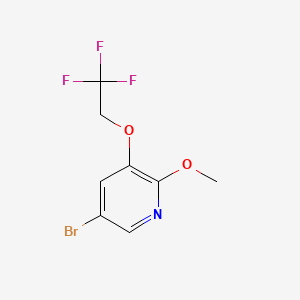
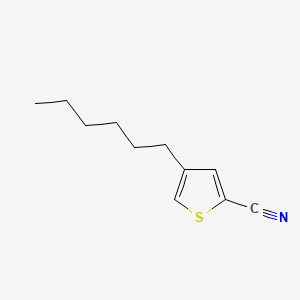
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)
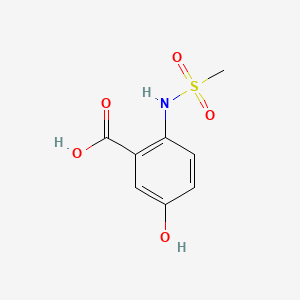
![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)
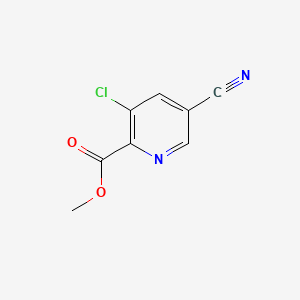
![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)
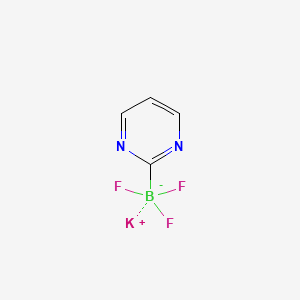
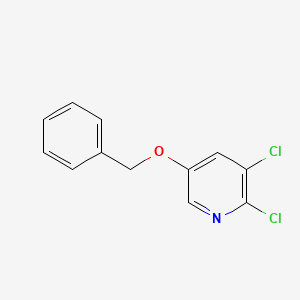
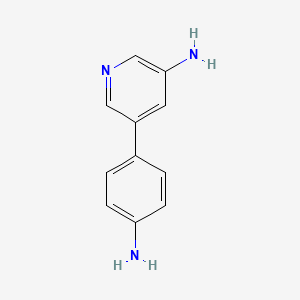
![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

